

Comparative Analysis of 6-Isopropylpyridazin-3(2H)-one and Other Pyridazinone Derivatives

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Compound of Interest

Compound Name: **6-Isopropylpyridazin-3(2H)-one**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of **6-Isopropylpyridazin-3(2H)-one** with other pyridazinone derivatives, focusing on their potential therapeutic applications. While direct experimental data for **6-Isopropylpyridazin-3(2H)-one** is limited in publicly available literature, this analysis leverages data from structurally similar pyridazinones to provide insights into its potential biological activities. The pyridazinone scaffold is a well-established pharmacophore known to exhibit a wide range of biological effects, including anti-inflammatory, anticancer, and cardiovascular properties.^{[1][2][3]} This guide summarizes key findings, presents comparative data in a structured format, and provides detailed experimental protocols for relevant assays.

Physicochemical Properties

A key aspect of drug design is understanding the physicochemical properties of a compound, as they influence its pharmacokinetic and pharmacodynamic profile. The properties of **6-Isopropylpyridazin-3(2H)-one** are presented below.

Property	Value
Molecular Formula	C ₇ H ₁₀ N ₂ O
Molecular Weight	138.17 g/mol
CAS Number	570416-36-3
LogP (calculated)	0.893
Hydrogen Bond Donors	1
Hydrogen Bond Acceptors	2
PSA (Polar Surface Area)	45.75 Å ²

Comparative Biological Activities

The pyridazinone nucleus is a versatile scaffold, and substitutions at various positions can significantly modulate its biological activity.[2][3] This section compares the potential activities of **6-Isopropylpyridazin-3(2H)-one** with other reported pyridazinone derivatives in key therapeutic areas.

Anti-inflammatory Activity

Many pyridazinone derivatives have been investigated as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][4] Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.

Below is a table comparing the COX-2 inhibitory activity of various 6-substituted pyridazinone derivatives. While data for **6-isopropylpyridazin-3(2H)-one** is not available, the data for other 6-alkyl and 6-aryl substituted pyridazinones can provide an indication of the potential for this class of compounds.

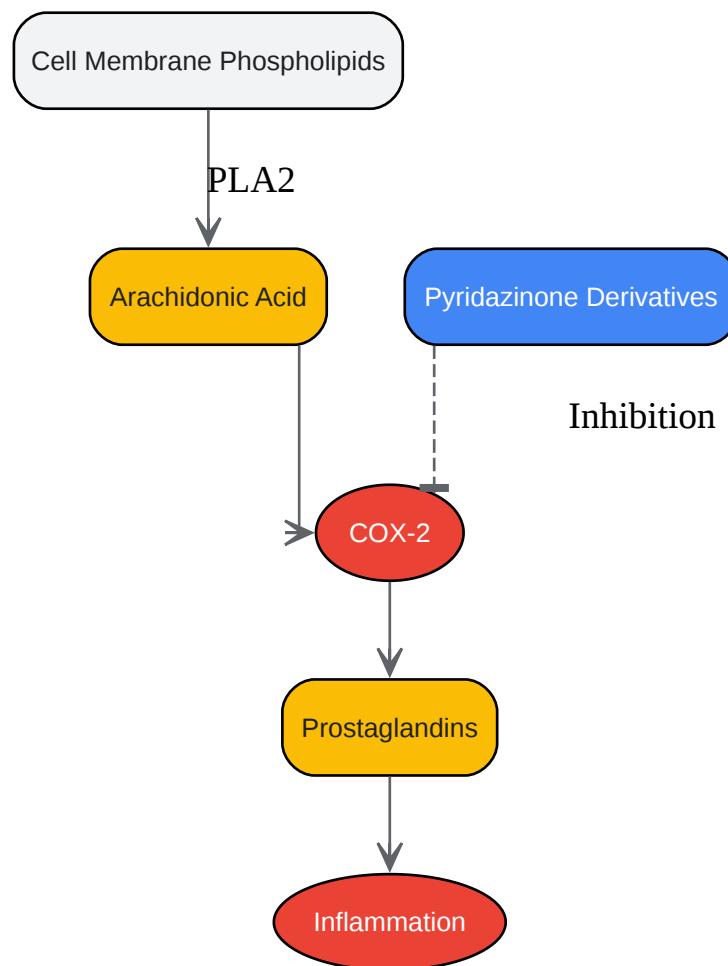
Table 1: Comparative COX-2 Inhibitory Activity of Selected Pyridazinone Derivatives

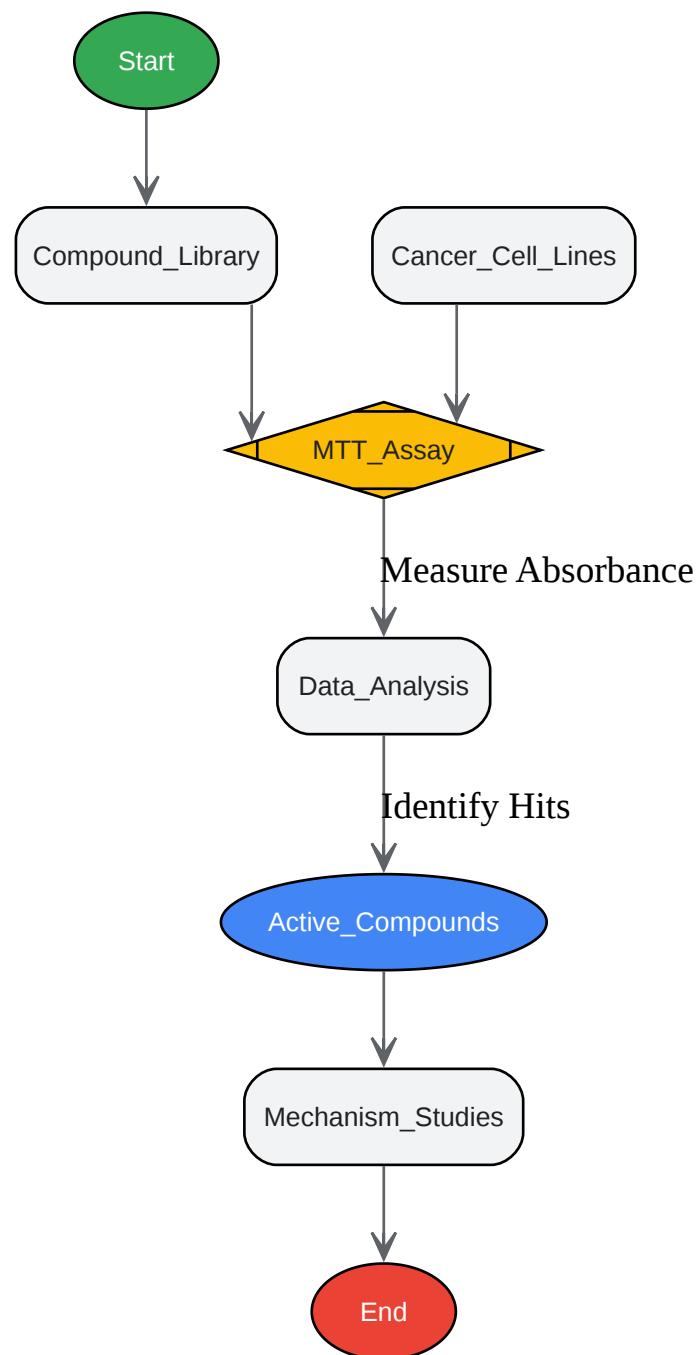
Compound	Substitution at C6	IC ₅₀ for COX-2 (μM)	Selectivity Index (COX-1/COX-2)	Reference
6-Benzyl-2-methylpyridazin-3(2H)-one	Benzyl	-	96	[1]
6-Benzoyl-2-propylpyridazin-3(2H)-one	Benzoyl	-	99	[1]
Celecoxib (Reference)	-	0.04	>100	[5]

The general structure-activity relationship (SAR) suggests that the nature of the substituent at the 6-position plays a crucial role in determining both the potency and selectivity of COX-2 inhibition. The presence of an isopropyl group in **6-isopropylpyridazin-3(2H)-one**, a small alkyl group, may confer some degree of COX-2 inhibitory activity, although experimental validation is required.

Mechanism of Action: COX-2 Inhibition

The primary mechanism of anti-inflammatory action for many pyridazinones is the inhibition of the COX-2 enzyme, which is a key enzyme in the inflammatory cascade responsible for the conversion of arachidonic acid to prostaglandins.





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